N-(3-chloro-4-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

HSP90 inhibition Cancer Chaperone

Researchers often lack well-characterized, moderately potent HSP90α tool compounds for target validation. This compound fills that gap as a selective dihydropyridazinone-based inhibitor. • HSP90α IC50 = 1,000 nM (competitive with geldanamycin) • 6.68× selectivity over 4-chlorophenyl analog, enabling structure-activity comparisons • Calculated logP ≈ 4.7 - benchmark for lipophilicity-driven permeability studies • Reliable weak-affinity control for CETSA or FP assays; immediate global dispatch.

Molecular Formula C18H14ClN3O2
Molecular Weight 339.8 g/mol
Cat. No. B11390001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Molecular FormulaC18H14ClN3O2
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3)Cl
InChIInChI=1S/C18H14ClN3O2/c1-12-7-8-13(11-15(12)19)20-18(24)17-16(23)9-10-22(21-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,24)
InChIKeyVFRUJRLIHABMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold & Procurement Baseline


N-(3-chloro-4-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule belonging to the 1-phenyl-1,4-dihydropyridazinone-3-carboxamide class. Its core scaffold features a 4-oxo-1-phenyl-1,4-dihydropyridazine ring linked via a 3-carboxamide bridge to a 3-chloro-4-methylaniline moiety. Compounds within this class have been investigated primarily as protein kinase inhibitors, with patent disclosures indicating activity against targets such as ALK, c-Met, and RIPK1 [1]. The target compound is listed in several chemical vendor catalogs (e.g., Evitachem, Benchchem) and database entries (ChEMBL ID CHEMBL4278768), suggesting its availability as a research tool, but direct, quantitative biological activity data remains extremely limited in the public domain [2].

Dihydropyridazinone carboxamide kinase inhibitor scaffold
Reported HSP90α inhibition and multi-kinase patent targets
Limited public activity data; verify lot-specific performance

Analog Substitution Risks


Within the dihydropyridazinone carboxamide series, subtle changes to the aniline substituent (e.g., replacing 3-chloro-4-methyl with 4-chloro, 3,4-dimethyl, or 3-chloro-4-methoxy) or swapping the N1-phenyl group for a substituted phenyl can profoundly alter kinase selectivity, physicochemical properties, and cellular potency. Patent SAR data for analogous series demonstrate that single-atom substitutions can result in >100-fold shifts in IC50 values against specific kinases such as c-Met or RIPK1 [1]. Without direct, quantitative head-to-head data for the exact compound, assuming interchangeability with close analogs like N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide or N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is scientifically unsound and may compromise experimental reproducibility [2].

Aniline sensitivity Single-atom aniline substituent changes may shift kinase activity >100-fold
N1-phenyl impact N1-phenyl group substitution may alter selectivity and physicochemical behavior
Analog interchangeability Close analogs (e.g., 3-Cl-4-OCH3, 4-Cl) require experimental re-validation before substitution

Quantitative Differentiation Evidence


HSP90α Inhibition vs. 4-Chlorophenyl Analog

The target compound (CHEMBL4278768) exhibits an IC50 of 1,000 nM against human HSP90α in a fluorescence polarization assay measuring displacement of FITC-geldanamycin from the N-terminal domain [1]. A close structural analog, N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, was also tested in the same assay system and showed an IC50 of 6,680 nM, a 6.68-fold weaker inhibition [1]. This quantitative difference demonstrates that the presence of the 3-chloro-4-methyl substitution on the aniline ring is significantly more favorable for HSP90α binding than a simple 4-chloro substitution.

HSP90α IC50 Comparison
Head-to-head
Target: 1,000 nM
Comparator: 6,680 nM
6.68× lower IC50
Reported inhibition context; supports compound differentiation for HSP90α assay
Fluorescence polarization assay, FITC-geldanamycin displacement
HSP90 inhibition Cancer Chaperone

HSP90α Inhibition vs. 3,4-Dimethylphenyl Analog

A structurally analogous compound, N-(3,4-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (available from commercial vendors), has been cataloged in ChEMBL but lacks any reported HSP90α IC50 data [1]. This absence of data prevents a direct quantitative comparison. However, the SAR principle that replacing a chlorine atom with a methyl group often reduces binding affinity to hydrophobic HSP90 pockets suggests that the 3-chloro-4-methyl substitution confers a specific advantage, but this remains a class-level inference rather than a proven benefit.

Dimethyl analog comparison
Class-level inference
No data available
Lack of data prevents direct comparison; substitution may alter activity
Experimental verification required
HSP90 inhibition Cancer Chaperone

Lipophilicity & Solubility Profile

The target compound has a calculated logP of approximately 4.7, as estimated by the ZINC database (ZINC40914339), placing it in a moderately lipophilic range suitable for cell permeability but potentially limiting aqueous solubility [1]. In contrast, the 3-chloro-4-methoxyphenyl analog (N-(3-chloro-4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide) has a predicted lower logP of ~3.6 due to the polar methoxy group, suggesting superior aqueous solubility. This 1.1 log unit difference corresponds to an approximately 12-fold difference in octanol/water partition coefficient, which could critically impact DMSO stock solubility, assay buffer compatibility, and cellular uptake in screening campaigns.

Calculated logP
Calculated property
Target: logP 4.7
Methoxy analog: logP 3.6 (Δ1.1)
Lipophilicity difference may impact DMSO solubility and assay handling
Predicted values from ZINC; experimental validation recommended
LogP Solubility Drug-likeness

Optimal Research Applications


HSP90-Dependent Cancer Cell Profiling

Given the demonstrated moderate HSP90α inhibitory activity (IC50 = 1,000 nM), the target compound is most appropriately used as a tool compound to probe HSP90-dependent cellular phenotypes, such as client protein degradation (e.g., HER2, AKT) in cancer cell lines. Its 6.68-fold selectivity over the simpler 4-chlorophenyl analog makes it a more potent chemical starting point for medicinal chemistry optimization campaigns targeting the geldanamycin-binding pocket [1].

Kinase Selectivity Panel Screening

The dihydropyridazinone carboxamide scaffold is known to interact with multiple kinases (c-Met, ALK, RIPK1). Procuring this compound for broad kinase profiling (e.g., using the KinomeScan or ADP-Glo platforms) would clarify its selectivity fingerprint. Direct comparison with the available N-(4-chlorophenyl) analog (IC50 = 6,680 nM) can validate whether the Cl→CH3 substitution on the aniline ring enhances selectivity for specific kinases, as suggested by the HSP90α data [1].

Physicochemical Benchmarking for Library Design

With a calculated logP of ~4.7, this compound serves as a benchmark for understanding the lipophilicity tolerance of the dihydropyridazinone carboxamide series. Procurement alongside the more polar 3-chloro-4-methoxyphenyl analog (predicted logP ~3.6) enables head-to-head solubility and permeability assays (e.g., PAMPA or Caco-2), generating critical SAR data to guide library expansion decisions [1].

Negative Control for Target Engagement Assays

Since the compound's HSP90α IC50 is relatively modest (1 μM), it can be strategically employed as a weak-affinity control in cellular thermal shift assays (CETSA) or fluorescence polarization competition experiments, where a strong inhibitor (e.g., geldanamycin, IC50 < 100 nM) serves as a positive control. This dual-use procurement strategy maximizes experimental value from a single purchase [1].

Application
Selection Property
Validation Focus
HSP90 client protein degradation studies
Reported HSP90α inhibition profile (IC50 context)
Client protein (HER2, AKT) degradation endpoints
Kinase selectivity profiling
Dihydropyridazinone scaffold multi-kinase interaction potential
Selectivity fingerprint across kinome panel (e.g., KinomeScan)
Lipophilicity-driven solubility benchmarking
Calculated logP ~4.7 for series lipophilicity reference
Solubility, DMSO handling, and permeability (PAMPA/Caco-2) endpoints
Weak-affinity control for target engagement assays
Moderate HSP90α affinity enables use as weak binder
CETSA or FP competition assay control endpoints
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